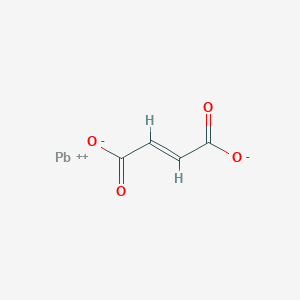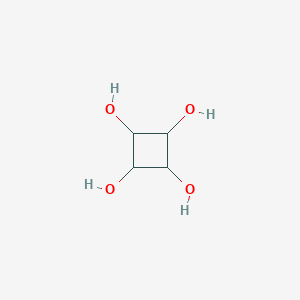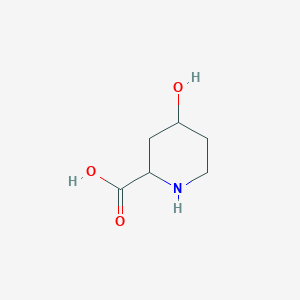
Pyridine-3,5-disulfonic Acid
Overview
Description
Scientific Research Applications
Synthesis of Pyridine Derivatives
Pyridine-3,5-disulfonic Acid can be used in the synthesis of pyridine derivatives . In a study, a simple, efficient, and one-pot procedure for the synthesis of 3,5-diaryl pyridines was described . This process involved a variety of aromatic terminal alkynes with benzamides as the nitrogen source in sulfolane . The formation of pyridine derivatives accompanies the outcome of 1,3-diaryl propenes, which are also useful intermediates in organic synthesis .
Precursor for Heterocycles
Pyridine derivatives, including those synthesized from Pyridine-3,5-disulfonic Acid, are emphasized in the synthesis of many heterocycles . These heterocycles are pharmacologically active organic compounds and agrochemicals .
Bioactive Compound Synthesis
The demand for pyridine and its derivatives has increased over the last 50 years due to the discovery of many bioactive pyridine-containing compounds . Pyridine-3,5-disulfonic Acid, being a pyridine derivative, can be used in the synthesis of these bioactive compounds .
Functional Material Production
Pyridine derivatives are found in many functional materials . Therefore, Pyridine-3,5-disulfonic Acid can be used in the production of these functional materials .
Natural Product Synthesis
Pyridine derivatives are found in many natural products . Pyridine-3,5-disulfonic Acid, being a pyridine derivative, can be used in the synthesis of these natural products .
Active Pharmaceutical Ingredient Synthesis
Pyridine derivatives are found in many active pharmaceuticals . Therefore, Pyridine-3,5-disulfonic Acid can be used in the synthesis of these active pharmaceuticals .
Safety and Hazards
Future Directions
Metal–organic frameworks (MOFs) based on pyridine 3,5-dicarboxylate ligand in combination with copper and cobalt have been electrochemically analyzed . The promising initial characterization of Cu-PYDC-MOF led to the fabrication of a battery supercapacitor hybrid device . This study represents the initial systematic investigation on the use of a combination of polytopic nitrogen and oxygen-donor ligands and amino- or pyridine-alcohol templates for the synthesis of new MOFs .
Mechanism of Action
Target of Action
Pyridine-3,5-disulfonic Acid is a chemical compound that has been used in various chemical reactions and syntheses . . It’s worth noting that pyridine derivatives are fundamental six-membered nitrogen-heterocyclic compounds, which are core structures in many pharmaceutical compounds .
Mode of Action
In chemical reactions, it can participate in the hantzsch dihydropyridine synthesis, a reaction that allows the preparation of dihydropyridine derivatives . This reaction can be visualized as proceeding through a Knoevenagel Condensation product as a key intermediate .
Biochemical Pathways
For instance, the degradation of pyridine has been proposed to proceed through a nitrogen metabolism pathway in certain bacterial strains . .
Result of Action
Pyridine derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
properties
IUPAC Name |
pyridine-3,5-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO6S2/c7-13(8,9)4-1-5(3-6-2-4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYROSZXZPINDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376552 | |
| Record name | Pyridine-3,5-disulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-3,5-disulfonic Acid | |
CAS RN |
13069-04-0 | |
| Record name | Pyridine-3,5-disulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















